cortistatin C

angiogenesis inhibition HUVEC proliferation structure-activity relationship

Cortistatin C is a marine-derived steroidal alkaloid belonging to the cortistatin family, first isolated from the sponge Corticium simplex. It shares the characteristic 9(10–19)-abeo-androstane skeleton and an isoquinoline side chain with cortistatins A, B, and D, but is uniquely defined by oxidation at the C-16 position (a ketone group replacing the methylene hydrogens of cortistatin A).

Molecular Formula C30H34N2O4
Molecular Weight 486.6 g/mol
CAS No. 882976-97-8
Cat. No. B1247885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecortistatin C
CAS882976-97-8
Molecular FormulaC30H34N2O4
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O
InChIInChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1
InChIKeyWMKCSKJMIPEVOG-HIGLSOHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortistatin C (CAS 882976-97-8) Procurement Guide: Structural, Biological, and Comparative Overview


Cortistatin C is a marine-derived steroidal alkaloid belonging to the cortistatin family, first isolated from the sponge Corticium simplex [1]. It shares the characteristic 9(10–19)-abeo-androstane skeleton and an isoquinoline side chain with cortistatins A, B, and D, but is uniquely defined by oxidation at the C-16 position (a ketone group replacing the methylene hydrogens of cortistatin A) [1]. Cortistatin C inhibits the proliferation of human umbilical vein endothelial cells (HUVECs), a hallmark of anti-angiogenic activity, and has been investigated for its potential in oncology and vascular biology research [1][2].

Why Cortistatin C Cannot Be Simply Replaced by Cortistatin A, B, or D in Research Applications


Despite a shared core scaffold, minor structural modifications among cortistatins lead to substantial differences in anti-proliferative potency and biological profile. Cortistatin A (IC50 = 0.0018 µM) is approximately 10‑fold more potent than cortistatin C (IC50 = 0.019 µM) and over 600‑fold more potent than cortistatin B (IC50 = 1.1 µM) in cytotoxicity assays against HUVECs [1]. The isoquinoline side chain is essential for anti-angiogenic activity, but the oxidation state of the D‑ring (position 16) modulates potency [1][2]. Therefore, substituting cortistatin C with a more or less potent analog will alter the biological outcome and compromise experimental reproducibility, making compound-specific procurement critical for any study requiring precise anti-angiogenic activity.

Quantitative Differentiation of Cortistatin C from Its Closest Analogs: A Procurement-Focused Evidence Guide


HUVEC Anti-Proliferative Activity: Cortistatin C vs. Cortistatin A, B, and D

Cortistatin C exhibits an IC50 of 0.019 µM against HUVECs, placing it between cortistatin A (0.0018 µM) and cortistatin B (1.1 µM) in potency [1]. Cortistatin D is less potent (IC50 = 0.15 µM). The 10‑fold difference between cortistatin C and cortistatin A demonstrates that oxidation at C-16 significantly attenuates anti-proliferative activity, while the 58‑fold advantage over cortistatin B highlights the detrimental effect of a hydroxyl group at the same position.

angiogenesis inhibition HUVEC proliferation structure-activity relationship

Selectivity Index for Endothelial vs. Fibroblast/Tumor Cells: Cortistatin Family Comparison

Cortistatin A exhibits a selectivity index >3000‑fold for HUVECs versus normal fibroblasts and several tumor cell lines [1]. While a direct selectivity index for cortistatin C has not been reported, the class-level property of high selectivity for endothelial cells is attributed to the isoquinoline side chain shared by all cortistatins A–D [1]. Cortistatin C is expected to retain significant selectivity, but the quantitative index remains unverified.

selectivity index endothelial cell specificity therapeutic window

Structural Basis for Altered Potency: The C-16 Oxidation State in Cortistatin C

Cortistatin C is defined by an oxo group at C-16, whereas cortistatin A has a methylene group, cortistatin B has a β‑hydroxy group, and cortistatin D has an additional 17‑hydroxy group [1]. This structural difference directly impacts biological activity: the ketone at C-16 reduces potency ~10‑fold relative to cortistatin A but improves it ~58‑fold over cortistatin B [2]. The structure‑activity relationship (SAR) indicates that the C-16 position is a critical modulator of anti-angiogenic activity, making cortistatin C a valuable probe for SAR studies.

structure-activity relationship D-ring modification drug design

Synthetic Accessibility and Supply Considerations for Cortistatin C

Unlike cortistatin A, which has been the subject of multiple total syntheses, the asymmetric total synthesis of cortistatin C has proven challenging, and no complete total synthesis had been reported as of 2021 [1]. A project aimed at the asymmetric total synthesis of (−)-cortistatin C was initiated at Lanzhou University, but the final product was not achieved during the grant period [1]. This contrasts with the synthetic accessibility of cortistatin A and J, for which several routes exist. The limited synthetic supply means that cortistatin C is primarily obtained through isolation from the marine sponge, which may constrain availability for large‑scale studies.

total synthesis chemical supply research tool availability

Optimal Application Scenarios for Cortistatin C Based on Its Differentiated Profile


Structure-Activity Relationship (SAR) Studies Focused on the D-Ring of Cortistatins

The unique C-16 ketone of cortistatin C makes it an essential probe for dissecting the contribution of the D-ring oxidation state to anti-angiogenic activity. By comparing cortistatin C (IC50 = 0.019 µM) with cortistatin A (methylene, IC50 = 0.0018 µM) and cortistatin B (β‑OH, IC50 = 1.1 µM), researchers can precisely map the pharmacophoric requirements at this position [1]. This application is critical for medicinal chemistry programs aiming to design simplified cortistatin analogs with optimized potency.

Selective Endothelial Cell Proliferation Inhibition in Co-Culture Models

The cortistatin class is distinguished by >3000‑fold selectivity for HUVECs over fibroblasts and tumor cells [1]. Cortistatin C, with its intermediate potency, is well suited for in vitro angiogenesis models where partial but selective inhibition of endothelial cell growth is desired, rather than the maximal suppression achieved by cortistatin A. This allows for more nuanced dose‑response studies in vascular biology research.

Marine Natural Product Chemistry and Biosynthetic Pathway Investigations

Cortistatin C serves as a key reference standard for the isolation and identification of cortistatin‑type alkaloids from marine sources. Its distinct molecular formula (C30H34N2O4) and characteristic C-16 ketone signal in NMR spectra make it a valuable marker for dereplication studies and biosynthetic pathway elucidation in Corticium sponges [1]. Procurement of authenticated cortistatin C is essential for natural product chemists engaged in the discovery of new steroidal alkaloids.

Anti-Angiogenic Drug Discovery with Moderated Potency Requirements

Because cortistatin A exhibits excessive toxicity and poor pharmacokinetics in vivo, drug discovery programs may seek analogs with moderated potency that maintain anti-angiogenic efficacy while improving safety [1]. Cortistatin C, being ~10‑fold less potent than cortistatin A, represents a starting point for developing derivatives with a potentially wider therapeutic window. Its procurement enables the exploration of structure‑toxicity relationships distinct from those of the more potent family members.

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